2-(Aminomethyl)-5-(bromomethyl)benzo[d]oxazole
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Overview
Description
2-(Aminomethyl)-5-(bromomethyl)benzo[d]oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-(bromomethyl)benzo[d]oxazole typically involves the cyclization of ortho-substituted anilines with functionalized orthoesters. This reaction can be catalyzed by various agents, including Brønsted acids and copper(I) iodide (CuI), under optimized conditions . Another method involves the use of samarium triflate as a reusable acid catalyst in an aqueous medium, which provides a green and efficient route to benzoxazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using robust and scalable catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Common industrial methods may also include microwave-assisted synthesis, which offers rapid and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-(bromomethyl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromomethyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, enhancing the compound’s versatility in various applications .
Scientific Research Applications
2-(Aminomethyl)-5-(bromomethyl)benzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-(bromomethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethylbenzoxazole: Similar in structure but lacks the aminomethyl group.
2-Aminomethylbenzoxazole: Similar but lacks the bromomethyl group.
Benzothiazole: Contains sulfur instead of oxygen in the heterocyclic ring.
Uniqueness
2-(Aminomethyl)-5-(bromomethyl)benzo[d]oxazole is unique due to the presence of both aminomethyl and bromomethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H9BrN2O |
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Molecular Weight |
241.08 g/mol |
IUPAC Name |
[5-(bromomethyl)-1,3-benzoxazol-2-yl]methanamine |
InChI |
InChI=1S/C9H9BrN2O/c10-4-6-1-2-8-7(3-6)12-9(5-11)13-8/h1-3H,4-5,11H2 |
InChI Key |
GDIGOPQYFJUEME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CBr)N=C(O2)CN |
Origin of Product |
United States |
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